

# Cross-Resistance Between Metominostrobin and Other QoI Fungicides: A Comparative Guide

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## Compound of Interest

Compound Name: Metominostrobin

Cat. No.: B8650213

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This guide provides an objective comparison of the performance of **Metominostrobin** with other prominent Quinone outside Inhibitor (QoI) fungicides, namely Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. We will delve into the cross-resistance dynamics, supported by experimental data, and provide detailed methodologies for key experiments.

## Executive Summary

Quinone outside Inhibitors (QoIs) are a critical class of fungicides that target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi, thereby inhibiting ATP synthesis and leading to fungal cell death.<sup>[1]</sup> A primary mechanism of resistance to this class of fungicides is a single point mutation, G143A, in the cytochrome b gene.<sup>[2]</sup> This mutation typically confers a high level of cross-resistance among most members of the QoI fungicide group.<sup>[2]</sup> Understanding the nuances of this cross-resistance is paramount for the development of effective and sustainable disease management strategies.

## Data Presentation: Comparative Efficacy of QoI Fungicides

The following table summarizes the 50% effective concentration (EC50) values of **Metominostrobin** and other selected QoI fungicides against various fungal pathogens. Lower

EC50 values indicate higher antifungal activity. It is important to note that the data presented is a synthesis from multiple in-vitro studies, and variations in experimental protocols may exist.

Fungal Pathogen	Metominostrobin EC50 (µg/mL)	Azoxystrobin EC50 (µg/mL)	Pyraclostrobin EC50 (µg/mL)	Trifloxystrobin EC50 (µg/mL)	Reference(s)
Alternaria solani (sensitive)	-	0.038	-	-	<a href="#">[3]</a>
Alternaria solani (reduced sensitivity)	-	-	-	-	<a href="#">[4]</a>
Ascochyta rabiei	-	0.0272	0.0023	-	<a href="#">[5]</a>
Cercospora zeae-maydis	-	0.018	0.0010	0.0023	<a href="#">[6]</a>
Colletotrichum spp. (sensitive)	-	0.21 - 0.36	-	-	<a href="#">[7]</a>
Colletotrichum spp. (moderately resistant)	-	2.6 - 7.8	-	-	<a href="#">[7]</a>
Colletotrichum spp. (highly resistant)	-	>100	-	-	<a href="#">[7]</a>
Mycosphaera fijiensis (QoI-Resistant)	-	>10	-	>10	<a href="#">[8]</a>
Mycosphaera fijiensis	-	>10	-	>10	<a href="#">[8]</a>

(QoI-  
Resistant)

Mycosphaere lla thailandica (QoI- Resistant)	-	>10	-	>10	<a href="#">[8]</a>
Sclerotinia sclerotiorum	-	0.2932	0.1027	0.06	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Rhizoctonia solani	Effective	Effective	-	Effective	<a href="#">[12]</a>

Note: "-" indicates that data was not readily available in the searched literature. The provided EC50 values are mean values from the cited studies.

## Experimental Protocols

The determination of EC50 values is crucial for assessing fungicide sensitivity and cross-resistance. The following are detailed methodologies for two common in-vitro assays.

### Protocol 1: Amended Agar Medium Assay for Mycelial Growth Inhibition

This method is widely used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

#### 1. Media Preparation:

- Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
- Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.

#### 2. Fungicide Stock Solution and Dilutions:

- Prepare a stock solution of the fungicide (e.g., **Metominostrobin**, Azoxystrobin, etc.) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution to create a range of desired concentrations.

### 3. Amending the Media:

- Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final desired concentrations.
- For the control plates, add only the solvent (DMSO) to the PDA at the same concentration used in the fungicide-amended plates.
- Pour the amended and control media into sterile Petri dishes and allow them to solidify.

### 4. Inoculation:

- From a fresh, actively growing culture of the target fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each amended and control agar plate.

### 5. Incubation:

- Incubate the plates at the optimal temperature for the specific fungus in the dark.
- Incubation time will vary depending on the fungal species but is typically continued until the fungal growth in the control plates has reached a significant portion of the plate diameter.

### 6. Data Collection and Analysis:

- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the average diameter and then determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
- The EC50 value is calculated by performing a probit or log-probit analysis of the inhibition data against the logarithm of the fungicide concentrations.

## Protocol 2: Spore Germination Assay

This assay is particularly useful for fungi that sporulate readily and assesses the effect of the fungicide on the initial stages of fungal development.

### 1. Spore Suspension Preparation:

- Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).
- Gently scrape the surface with a sterile loop to dislodge the spores.

- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a standardized level (e.g.,  $1 \times 10^5$  spores/mL) using a hemocytometer.

## 2. Fungicide Dilutions and Assay Setup:

- Prepare serial dilutions of the fungicide in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium) in the wells of a microtiter plate.
- Add the standardized spore suspension to each well.
- Include control wells with the medium and solvent only, and wells with the medium and spore suspension without any fungicide.

## 3. Incubation:

- Incubate the microtiter plates at the optimal temperature and for a sufficient duration to allow for spore germination in the control wells (typically 12-24 hours).

## 4. Microscopic Evaluation:

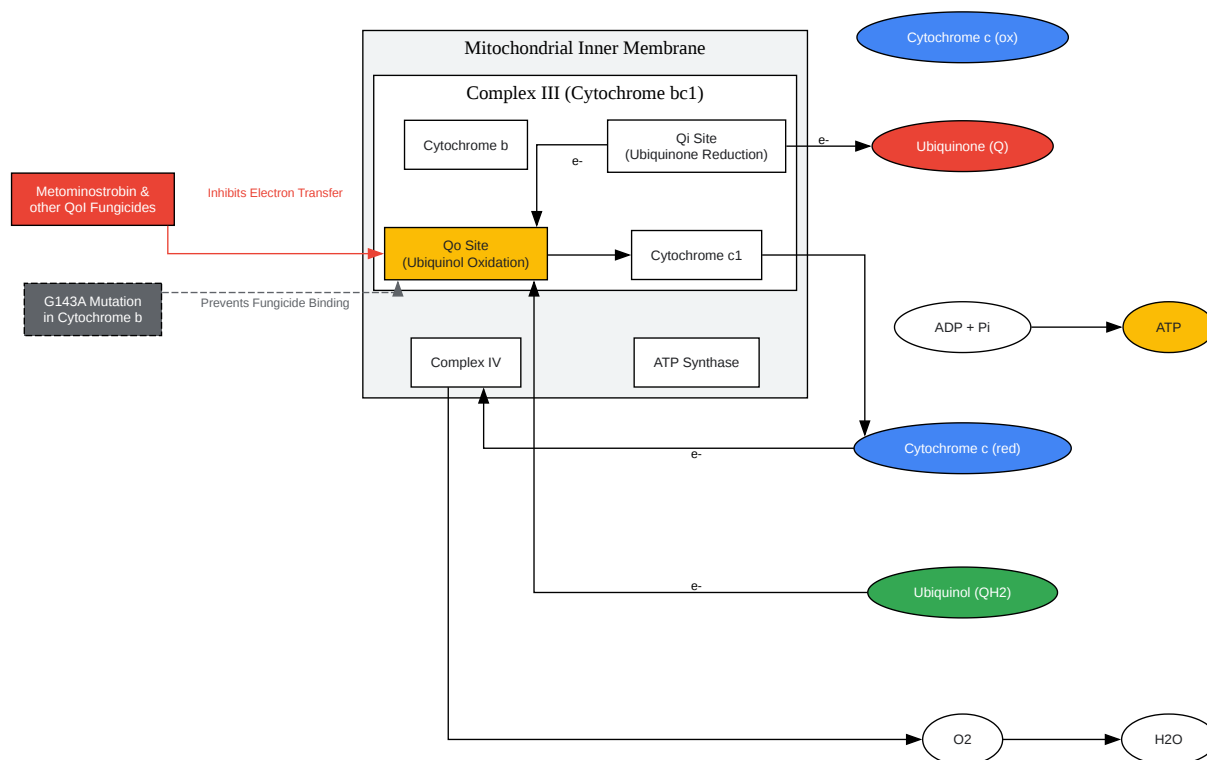
- After incubation, place a drop from each well onto a microscope slide.
- Observe a predetermined number of spores (e.g., 100) under a microscope.
- A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
- Calculate the percentage of germination inhibition for each fungicide concentration compared to the control.

## 5. Data Analysis:

- Similar to the amended agar medium assay, the EC50 value is determined by regression analysis of the percentage of germination inhibition against the logarithm of the fungicide concentration.

# Mandatory Visualizations

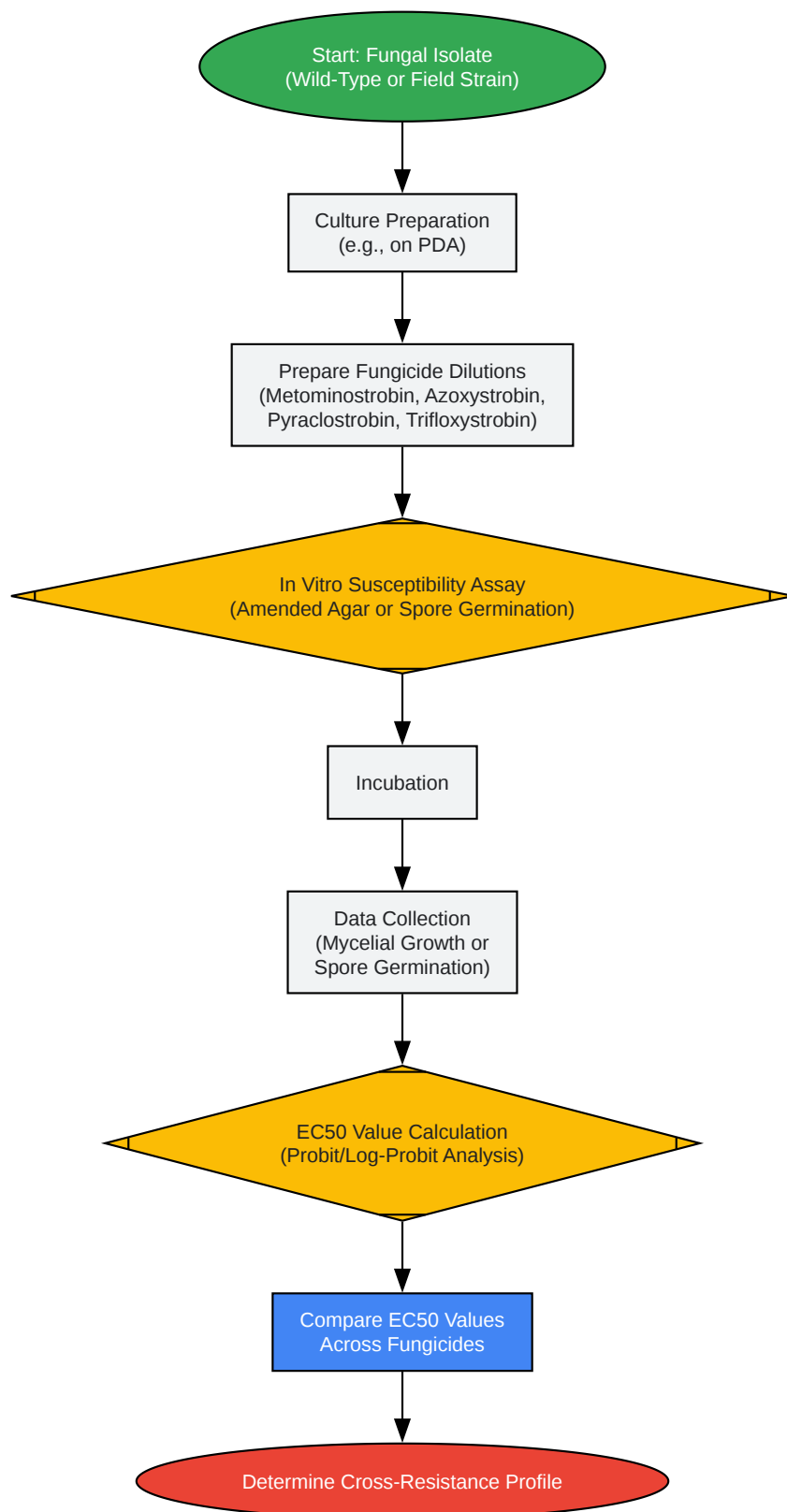
## Signaling Pathway of QoI Fungicide Action and Resistance



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Caption: Mechanism of QoI fungicide action and G143A-mediated resistance.

# Experimental Workflow for Fungicide Cross-Resistance Assessment





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Caption: Workflow for assessing fungicide cross-resistance.

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